2-Tert-butoxyethyl Methanesulfonate (CAS 235098-18-7): A Strategic Alkylating Agent in Modern Organic Synthesis
2-Tert-butoxyethyl Methanesulfonate (CAS 235098-18-7): A Strategic Alkylating Agent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Tert-butoxyethyl methanesulfonate, a versatile reagent increasingly utilized in complex organic synthesis. We will delve into its fundamental chemical principles, synthesis, and diverse applications, with a particular focus on its role in pharmaceutical development. The narrative is structured to provide not just procedural steps, but the underlying chemical logic that makes this compound a valuable tool for scientists at the bench.
Core Chemical and Physical Characteristics
2-Tert-butoxyethyl methanesulfonate is a bifunctional molecule designed for high-efficiency alkylation. Its structure combines a stable tert-butoxyethyl moiety with a highly reactive methanesulfonate (mesylate) leaving group. This combination allows for the strategic introduction of the CH₂CH₂O-tBu fragment into a wide range of molecules.
| Property | Value | Source(s) |
| CAS Number | 235098-18-7 | [1][2][3] |
| Molecular Formula | C₇H₁₆O₄S | [2][3] |
| Molecular Weight | 196.27 g/mol | [2] |
| Appearance | Light yellow liquid | [2] |
| Purity | ≥ 95% (via NMR) | [2] |
| Storage Conditions | 0-8 °C, protect from moisture | [2][3][4] |
| Synonyms | 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate, Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate | [3] |
The Foundation of Reactivity: Understanding the Functional Moieties
The utility of this reagent is best understood by examining its two key components: the methanesulfonate ester and the tert-butoxyethyl group.
The Methanesulfonate (Mesylate) Group: An Exceptional Leaving Group
In nucleophilic substitution reactions, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water, has a relatively high pKa.[5] To facilitate these reactions, the -OH group is often converted into a sulfonate ester, such as a mesylate.[5]
The methanesulfonate anion is an excellent leaving group because the negative charge it acquires upon departure is stabilized through resonance. This charge is delocalized across the three electronegative oxygen atoms, significantly lowering the energy of the transition state for substitution reactions.[6][7][8]
The Tert-Butyl Ether Moiety: A Stable Protecting Group
The tert-butyl group serves as a robust, acid-labile protecting group.[9] In the context of 2-Tert-butoxyethyl methanesulfonate, it provides a stable, sterically bulky alkyl fragment that is resistant to a wide range of nucleophilic and basic conditions, ensuring it remains intact during the alkylation step. It can be removed later in a synthetic sequence using strong acids like trifluoroacetic acid if the exposure of a primary alcohol is desired.[9]
Synthesis and Experimental Protocol
The synthesis of 2-Tert-butoxyethyl methanesulfonate is a standard conversion of a primary alcohol to a mesylate. This is achieved by reacting 2-(tert-Butoxy)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[10]
General Synthesis Pathway
Field-Proven Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility in a standard laboratory setting.
Objective: To synthesize 2-Tert-butoxyethyl methanesulfonate from 2-(tert-Butoxy)ethanol.
Materials:
-
2-(tert-Butoxy)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine[10]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tert-Butoxy)ethanol (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality: This cooling step is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[10][11]
-
Addition of MsCl: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water or saturated NaHCO₃ solution to quench any remaining MsCl and neutralize the triethylammonium hydrochloride salt.
-
Work-up - Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic phase sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the resulting light yellow liquid can be purified by flash column chromatography on silica gel.
Applications in Research and Drug Development
The primary value of 2-Tert-butoxyethyl methanesulfonate lies in its ability to act as a potent alkylating agent in Sₙ2 reactions.[2] This functionality is exploited across various scientific disciplines.
Core Application: Nucleophilic Substitution
The compound efficiently transfers the 2-tert-butoxyethyl group to a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental to building molecular complexity.
Role in Pharmaceutical Synthesis
This reagent is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate or related compound in the synthesis of Selumetinib , a MEK inhibitor used in cancer therapy.[4] In such multi-step syntheses, the ability to cleanly and efficiently introduce a specific alkyl fragment is paramount for achieving high overall yields.
Broader Synthetic Utility
Beyond pharmaceuticals, 2-Tert-butoxyethyl methanesulfonate is employed in:
-
Agrochemicals: Development of new pesticides and herbicides.[2]
-
Polymer Chemistry: Synthesis of specialty polymers with tailored properties like flexibility and durability for use in advanced coatings and adhesives.[2]
-
Bioconjugation: Used as a linker to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.[2]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 2-Tert-butoxyethyl methanesulfonate is essential. The toxicological properties have not been fully investigated, and it should be handled with care by appropriately trained personnel.[1]
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | May cause harm if ingested. | H302 |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause irritation to the respiratory tract. | H335 |
| (Data sourced from supplier Safety Data Sheet)[1] |
Handling and Storage Recommendations:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[12][13]
-
Storage: Keep the container tightly sealed and store in a refrigerator at 0-8 °C.[2][12] The compound is sensitive to moisture.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Conclusion
2-Tert-butoxyethyl methanesulfonate, CAS 235098-18-7, is a strategically designed synthetic intermediate that provides a reliable method for introducing a protected hydroxyethyl moiety. Its high reactivity, driven by the excellent leaving group properties of the mesylate, combined with the stability of the tert-butyl ether, makes it an indispensable tool for researchers. Its documented role in the synthesis of complex pharmaceuticals like Selumetinib underscores its importance and predicts its continued use in the discovery and development of new chemical entities.
References
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Organic Chemistry Portal. tert-Butyl Ethers. [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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ResearchGate. (2022). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. [Link]
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